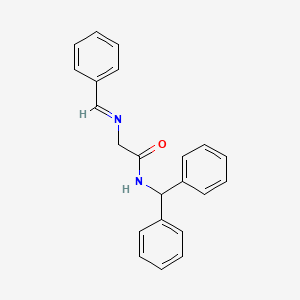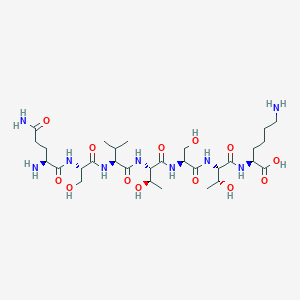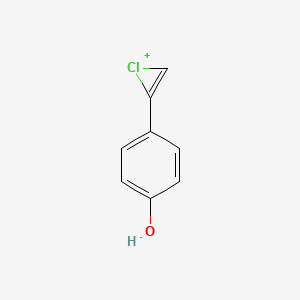![molecular formula C8H16N2O3S3 B14193650 S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine CAS No. 919990-31-1](/img/structure/B14193650.png)
S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine is an organic compound that belongs to the class of L-cysteine derivatives. This compound is characterized by the presence of a methanesulfinyl group attached to a propyl chain, which is further linked to a carbamothioyl group. The compound is of interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine typically involves the following steps:
Starting Materials: L-cysteine, methanesulfinyl chloride, and propylamine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine undergoes various types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide derivative.
Substitution: The carbamothioyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted carbamothioyl derivatives.
Wissenschaftliche Forschungsanwendungen
S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine involves its interaction with various molecular targets and pathways. The methanesulfinyl group is known to participate in redox reactions, which can modulate cellular oxidative stress. The carbamothioyl group may interact with enzymes and proteins, influencing their activity and function. Overall, the compound’s effects are mediated through its ability to modulate redox balance and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-allyl-L-cysteine: A derivative of L-cysteine with an allyl group instead of a methanesulfinyl group.
S-methyl-L-cysteine: A derivative with a methyl group instead of a methanesulfinyl group.
S-propyl-L-cysteine: A derivative with a propyl group instead of a methanesulfinyl group.
Uniqueness
S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine is unique due to the presence of the methanesulfinyl group, which imparts distinct redox properties. This makes it particularly interesting for studies related to oxidative stress and redox biology. Additionally, the combination of the methanesulfinyl and carbamothioyl groups provides a unique chemical scaffold for the development of novel therapeutic agents.
Eigenschaften
CAS-Nummer |
919990-31-1 |
|---|---|
Molekularformel |
C8H16N2O3S3 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(3-methylsulfinylpropylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H16N2O3S3/c1-16(13)4-2-3-10-8(14)15-5-6(9)7(11)12/h6H,2-5,9H2,1H3,(H,10,14)(H,11,12)/t6-,16?/m0/s1 |
InChI-Schlüssel |
TVMBFSAEYQAFEF-AIUXZDRISA-N |
Isomerische SMILES |
CS(=O)CCCNC(=S)SC[C@@H](C(=O)O)N |
Kanonische SMILES |
CS(=O)CCCNC(=S)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)

![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)
![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)

![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)

![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)

![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)

![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B14193646.png)
![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)
